molecular formula C22H24ClN5O3 B602263 Domperidone Impurity C CAS No. 118435-03-3

Domperidone Impurity C

Cat. No.: B602263
CAS No.: 118435-03-3
M. Wt: 441.91
Attention: For research use only. Not for human or veterinary use.
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Description

Domperidone Impurity C is a process-related impurity of domperidone, a well-known antidopaminergic agent. Domperidone is primarily used as an antiemetic to prevent nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility .

Preparation Methods

Domperidone Impurity C can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these synthetic routes to minimize the formation of impurities and maximize yield.

Scientific Research Applications

Comparison with Similar Compounds

Domperidone Impurity C can be compared with other process-related impurities of domperidone, such as DP-ISO1 and DP-ISO2. These impurities are formed under different stress conditions, such as acid-mediated hydrolysis and peroxide-mediated oxidation . While all these impurities share a common benzimidazolone core structure, this compound is unique due to its specific substitution pattern and the presence of an oxide group .

Similar Compounds

This compound’s unique structure and formation conditions make it an important compound for understanding the stability and degradation of domperidone in pharmaceutical formulations.

Biological Activity

Domperidone Impurity C, also known as domperidone-N-oxide monohydrate, is a chemical compound associated with the pharmaceutical agent domperidone. While primarily recognized as an impurity, its biological activity is of significant interest in pharmacological research. This article delves into the biological activity of this compound, exploring its chemical properties, interaction with biological systems, and implications for drug formulations.

This compound has a molecular formula of C23_{23}H26_{26}ClN2_{2}O and a molecular weight of approximately 441.91 g/mol. Its structure features a chlorinated phenyl group and a piperidine ring, which are critical in determining its pharmacological properties. The compound can undergo various chemical reactions, including oxidation due to the nitrogen atoms present in its structure, which may influence its biological activity and stability in pharmaceutical formulations.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its effects on the pharmacokinetics and pharmacodynamics of domperidone. Preliminary findings suggest that impurities like this compound can affect drug absorption rates and compete for metabolic pathways, potentially altering the efficacy and safety profile of the primary medication .

Research Findings

Recent studies have focused on the quantification and characterization of impurities in pharmaceutical formulations containing domperidone. For instance, a stability-indicating reversed-phase liquid chromatography (RP-LC) method was developed to estimate impurities in domperidone capsules. The study reported recovery rates for various impurities, including this compound, indicating its presence during formulation stability testing .

Table 1: Recovery Rates of Domperidone Impurities

Impurity Name% Mean Recovery
Domperidone Impurity A108.54
Domperidone Impurity B88.65
This compound 100.15
Domperidone Impurity D101.64
Domperidone Impurity F98.66

This table highlights the recovery rates for various impurities during analytical testing, emphasizing the stability and presence of this compound in formulations .

Case Studies

A notable case study involved assessing the impact of this compound on the pharmacokinetics of domperidone in combination therapies. The study indicated that impurities could influence drug absorption and metabolism significantly. It was observed that higher concentrations of impurities could lead to altered therapeutic outcomes, underscoring the need for rigorous quality control measures in pharmaceutical manufacturing .

Properties

IUPAC Name

6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXNVTGQTMNCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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